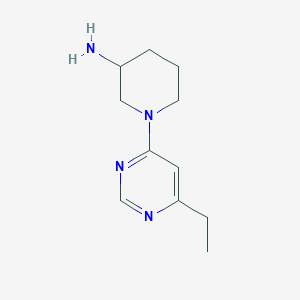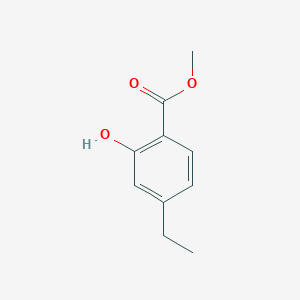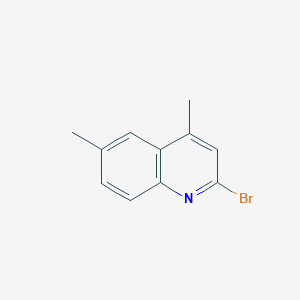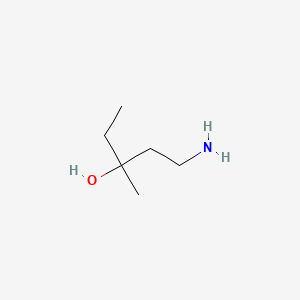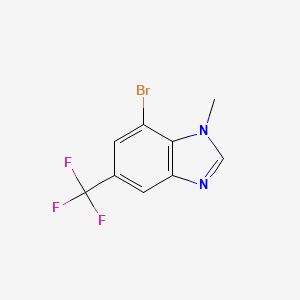
1-Bromo-2,2-difluorobutane
Vue d'ensemble
Description
“1-Bromo-2,2-difluorobutane” is an organic compound with the molecular formula C4H7BrF2 . It has a molecular weight of 173 and is commonly used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemicals.
Molecular Structure Analysis
The InChI code for “1-Bromo-2,2-difluorobutane” is 1S/C4H7BrF2/c1-2-4(6,7)3-5/h2-3H2,1H3 . This indicates that the molecule consists of a butane backbone with bromine and fluorine substituents.
Physical And Chemical Properties Analysis
“1-Bromo-2,2-difluorobutane” is a liquid at room temperature .
Applications De Recherche Scientifique
Separation of Haloalkane Isomers
A study by Wu et al. (2022) demonstrates the separation of haloalkane isomers, such as 1-bromo-2,2-difluorobutane, using a solid supramolecular adsorption material. This method offers near-ideal selectivity and could significantly impact industrial applications by providing a distillation-free strategy for separating haloalkane isomers. The high selectivity is attributed to the perfect size/shape match between the adsorption material and 1-bromoalkanes, indicating potential applications in chemical synthesis and material science (Wu et al., 2022).
Thermodynamic Properties
Varushchenko et al. (1997) explored the low-temperature heat capacity of related brominated compounds, revealing insights into the thermodynamic properties of haloalkanes. Although this study focuses on 1-bromoperfluorooctane, the methodology and findings can be extrapolated to understand the properties of 1-Bromo-2,2-difluorobutane, such as phase transitions and thermodynamic functions. These insights are crucial for applications in materials science, where the thermal stability and phase behavior of materials are of interest (Varushchenko et al., 1997).
Surface Behavior Studies
Giner et al. (2005) measured the surface tensions of mixtures involving 1-bromobutane and butanol isomers, providing valuable data for understanding the surface behavior of brominated compounds in solution. This research aids in the comprehension of intermolecular interactions and surface phenomena in chemical processes, which could be applicable to studies involving 1-Bromo-2,2-difluorobutane (Giner et al., 2005).
Spectroscopy and Molecular Structure
Investigations into the vibration spectra and rotational isomerism of chain molecules, including bromobutanes, provide essential insights into the molecular structure and dynamics of these compounds. Studies by Ogawa et al. (1978) on the Raman and infrared spectra of 1-bromobutane and its isomers offer a foundation for understanding the physical and chemical properties of 1-Bromo-2,2-difluorobutane, contributing to applications in molecular spectroscopy and structural chemistry (Ogawa et al., 1978).
Chemical Synthesis and Catalysis
The research on alkyl group incorporation into nickel salen during electrochemical reductions in the presence of alkyl halides, including 1-bromobutane, by Goken et al. (2006) highlights the role of brominated compounds in catalysis and organic synthesis. This work provides insights into the reactivity and utility of brominated intermediates in forming complex organic molecules, which could extend to the synthesis and reactions involving 1-Bromo-2,2-difluorobutane (Goken et al., 2006).
Safety and Hazards
“1-Bromo-2,2-difluorobutane” is classified as a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and taking measures to prevent the build-up of electrostatic charge .
Propriétés
IUPAC Name |
1-bromo-2,2-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2/c1-2-4(6,7)3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGQKTGACVBAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311437 | |
| Record name | 1-Bromo-2,2-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,2-difluorobutane | |
CAS RN |
428-61-5 | |
| Record name | 1-Bromo-2,2-difluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,2-difluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,2-difluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



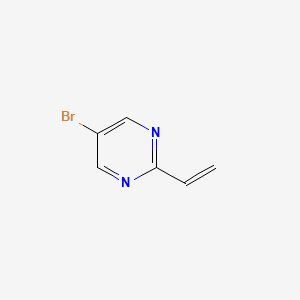
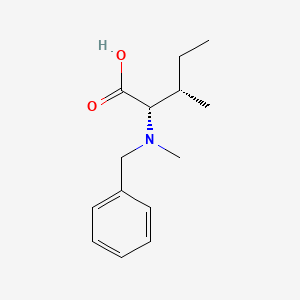
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)


